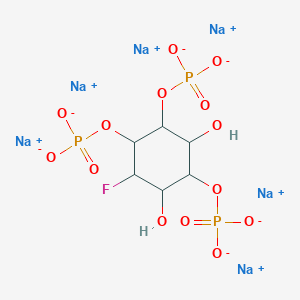
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt (9CI) is a synthetic derivative of inositol phosphate. This compound is known for its ability to release intracellular calcium, making it a valuable tool in biochemical research. The fluorine substitution at the 3-position prevents its conversion to other inositol phosphates, thereby providing a unique pathway for studying calcium signaling and related biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt involves multiple steps. The starting material, myo-inositol, undergoes selective fluorination at the 3-position. This is followed by phosphorylation at the 1, 4, and 5 positions to yield the trisphosphate derivative. The final product is obtained by neutralizing the trisphosphate with sodium hydroxide to form the hexasodium salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, phosphorylation, and neutralization, followed by purification using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It does not undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include fluorinating agents, phosphorylating agents, and sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major product formed from the reactions of this compound is the hexasodium salt of the trisphosphate derivative. This product is stable and can be used in various biochemical assays .
Scientific Research Applications
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt is widely used in scientific research due to its ability to release intracellular calcium. This property makes it a valuable tool for studying calcium signaling pathways, which are crucial in various physiological processes such as muscle contraction, neurotransmitter release, and cell proliferation .
In chemistry, this compound is used to study the interactions between inositol phosphates and other biomolecules In biology, it is used to investigate the role of calcium signaling in cellular functionsIn industry, it is used in the production of biochemical reagents and assays .
Mechanism of Action
The mechanism of action of D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt involves the release of intracellular calcium. The compound binds to specific receptors on the endoplasmic reticulum, triggering the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various signaling pathways, leading to physiological responses such as muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds:
- D-myo-Inositol 1,4,5-trisphosphate
- D-myo-Inositol 1,3,4,5-tetrakisphosphate
- D-myo-Inositol 1,4-bisphosphate
Uniqueness: D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt is unique due to the presence of the fluorine atom at the 3-position. This substitution prevents its conversion to other inositol phosphates, allowing for specific studies on calcium signaling without interference from other pathways .
Properties
Molecular Formula |
C6H8FNa6O14P3 |
|---|---|
Molecular Weight |
553.98 g/mol |
IUPAC Name |
hexasodium;(2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
InChI Key |
VFNWMLQRKXRHML-UHFFFAOYSA-H |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















